molecular formula C20H27N5O B6946493 N-benzyl-N-cyclopropyl-2-[4-(5-methyl-1H-pyrazol-3-yl)piperazin-1-yl]acetamide

N-benzyl-N-cyclopropyl-2-[4-(5-methyl-1H-pyrazol-3-yl)piperazin-1-yl]acetamide

Cat. No.: B6946493
M. Wt: 353.5 g/mol
InChI Key: MRRZWMNOOKKJJL-UHFFFAOYSA-N
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Description

N-benzyl-N-cyclopropyl-2-[4-(5-methyl-1H-pyrazol-3-yl)piperazin-1-yl]acetamide is a complex organic compound that features a combination of benzyl, cyclopropyl, pyrazolyl, and piperazinyl groups

Properties

IUPAC Name

N-benzyl-N-cyclopropyl-2-[4-(5-methyl-1H-pyrazol-3-yl)piperazin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N5O/c1-16-13-19(22-21-16)24-11-9-23(10-12-24)15-20(26)25(18-7-8-18)14-17-5-3-2-4-6-17/h2-6,13,18H,7-12,14-15H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRRZWMNOOKKJJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1)N2CCN(CC2)CC(=O)N(CC3=CC=CC=C3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-N-cyclopropyl-2-[4-(5-methyl-1H-pyrazol-3-yl)piperazin-1-yl]acetamide typically involves multiple steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with an appropriate diketone under acidic conditions.

    Synthesis of the piperazine derivative: The pyrazole derivative is then reacted with piperazine in the presence of a suitable base.

    Acylation: The resulting piperazine derivative undergoes acylation with 2-bromoacetyl bromide to form the acetamide intermediate.

    N-alkylation: Finally, the acetamide intermediate is subjected to N-alkylation with benzyl chloride and cyclopropyl bromide under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-N-cyclopropyl-2-[4-(5-methyl-1H-pyrazol-3-yl)piperazin-1-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents such as potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert certain functional groups to alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or cyclopropyl positions, using reagents such as sodium hydride or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or tetrahydrofuran.

    Substitution: Sodium hydride in dimethylformamide or potassium tert-butoxide in tetrahydrofuran.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzyl or cyclopropyl derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways and interactions.

    Medicine: Potential therapeutic agent due to its unique structural features.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which N-benzyl-N-cyclopropyl-2-[4-(5-methyl-1H-pyrazol-3-yl)piperazin-1-yl]acetamide exerts its effects is likely related to its ability to interact with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved would depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    N-benzyl-N-cyclopropyl-2-[4-(1H-pyrazol-3-yl)piperazin-1-yl]acetamide: Lacks the methyl group on the pyrazole ring.

    N-benzyl-N-cyclopropyl-2-[4-(5-methyl-1H-pyrazol-3-yl)piperidin-1-yl]acetamide: Contains a piperidine ring instead of a piperazine ring.

    N-benzyl-N-cyclopropyl-2-[4-(5-methyl-1H-pyrazol-3-yl)morpholin-1-yl]acetamide: Contains a morpholine ring instead of a piperazine ring.

Uniqueness

N-benzyl-N-cyclopropyl-2-[4-(5-methyl-1H-pyrazol-3-yl)piperazin-1-yl]acetamide is unique due to the presence of the methyl group on the pyrazole ring and the piperazine ring, which may confer distinct biological activities and chemical reactivity compared to similar compounds.

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